molecular formula C15H20O B1613076 Cyclohexyl 3,5-dimethylphenyl ketone CAS No. 898769-18-1

Cyclohexyl 3,5-dimethylphenyl ketone

Cat. No. B1613076
M. Wt: 216.32 g/mol
InChI Key: BPRJMVMGFVIHLK-UHFFFAOYSA-N
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Description

Cyclohexyl 3,5-dimethylphenyl ketone is a chemical compound with the molecular formula C15H20O . It has a molecular weight of 216.32 and is a colorless oil .


Molecular Structure Analysis

The InChI code for Cyclohexyl 3,5-dimethylphenyl ketone is 1S/C15H20O/c1-11-8-12(2)10-14(9-11)15(16)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3 . This indicates the presence of a cyclohexyl group and a 3,5-dimethylphenyl group attached to a carbonyl group.


Physical And Chemical Properties Analysis

Cyclohexyl 3,5-dimethylphenyl ketone is a colorless oil . Its molecular weight is 216.32 , and its molecular formula is C15H20O .

Scientific Research Applications

Catalytic Oxidation Processes

A comprehensive review highlighted the oxidation of cyclohexane, an essential chemical reaction for producing cyclohexanol and cyclohexanone, known as ketone–alcohol (KA) oil. These compounds are crucial feedstocks for nylon 6 and nylon 6,6 productions. The study covers various catalysts and conditions used for cyclohexane oxidation, including the use of oxygen, air, and other oxidizing agents. Gold nanoparticles supported on silica and the use of hydrochloric acid as an additive were found effective in enhancing photocatalytic oxidation, showcasing the potential of advanced catalytic materials in optimizing industrial processes for KA oil production (Abutaleb & Ali, 2021).

Asymmetric Synthesis and Catalysis

Research into N-heterocyclic silylene (NHSi) complexes with transition metals has opened new avenues in catalysis, including the asymmetric hydrosilylation of ketones and imines. These complexes, though relatively unexplored compared to N-heterocyclic carbene (NHC) complexes, demonstrate potential for novel catalytic processes. Such advancements could lead to more efficient and selective synthetic routes for pharmaceuticals and other complex organic compounds, highlighting the importance of innovative catalytic systems in modern synthetic chemistry (Blom, Gallego, & Driess, 2014).

Energy and Fuel Research

The quest for sustainable energy solutions has driven research into bio-based cycloalkanes as components of high-performance sustainable jet fuels. Cycloalkanes, derived from biomass, offer increased density and higher volumetric heat of combustion compared to traditional jet fuels. This research underscores the potential of bio-based cycloalkanes in reducing the carbon footprint of aviation, providing a pathway toward the development of 100% bio-based fuels that could outperform conventional petroleum-based options (Muldoon & Harvey, 2020).

Organic Synthesis Over Clay Catalysts

Studies on metal cation-exchanged clay catalysts for organic synthesis, including the preparation of ketones like raspberry ketone, reveal the versatility and efficiency of these catalysts. Such catalysts offer an eco-friendly and reusable option for various synthesis reactions, demonstrating the role of sustainable materials in chemical synthesis and the potential for innovative approaches to traditional reactions (Tateiwa & Uemura, 1997).

Selective Oxidation of Cyclohexene

The selective oxidation of cyclohexene, a related compound, has been the focus of recent studies aiming to control the production of specific oxidized products. This research is crucial for the chemical industry, where cyclohexene derivatives serve as intermediates. Advances in this area highlight the importance of selective catalytic oxidation in achieving desired products efficiently, which has broad implications for the manufacture of pharmaceuticals, polymers, and other industrial chemicals (Cao et al., 2018).

properties

IUPAC Name

cyclohexyl-(3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11-8-12(2)10-14(9-11)15(16)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRJMVMGFVIHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642597
Record name Cyclohexyl(3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl 3,5-dimethylphenyl ketone

CAS RN

898769-18-1
Record name Cyclohexyl(3,5-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl(3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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